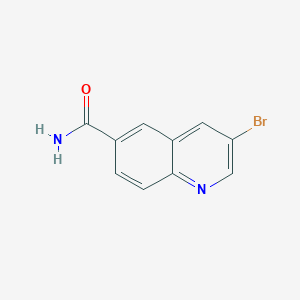

3-Bromoquinoline-6-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromoquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-7-3-6(10(12)14)1-2-9(7)13-5-8/h1-5H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYHOZQINMJCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305715 | |

| Record name | 3-Bromo-6-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-18-7 | |

| Record name | 3-Bromo-6-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromoquinoline 6 Carboxamide

Synthetic Pathways to 3-Bromoquinoline-6-carboxamide

The construction of 3-bromoquinoline-6-carboxamide can be achieved through various synthetic routes, which can be broadly categorized by the sequence of functional group introduction. These pathways often involve either the initial formation of a quinoline (B57606) ring followed by functionalization or the use of pre-functionalized precursors that are then cyclized.

Strategies for Introducing the Carboxamide Moiety at C-6

The introduction of a carboxamide group at the C-6 position of the quinoline ring is a critical step in the synthesis of the target molecule. A common and effective method involves the conversion of a carboxylic acid precursor. For instance, quinoline-6-carboxylic acid can be activated and subsequently reacted with an amine to form the desired carboxamide. researchgate.net

One established procedure begins with the reaction of quinoline-6-carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride. This highly reactive intermediate is then treated with an appropriate amine to yield the quinoline-6-carboxamide (B1312354) derivative. researchgate.net This two-step process, involving the formation of an acid chloride followed by amidation, is a widely used strategy for creating amide bonds. semanticscholar.org

Another approach involves the use of coupling reagents. For example, 6-iodoquinoline-4-carboxylic acid has been successfully coupled with amines using reagents like O-(benzotriazolyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). semanticscholar.org This method provides a direct route to the carboxamide without the need for isolating the acyl chloride intermediate.

Furthermore, the synthesis of quinoline-6-carboxamide derivatives has been achieved by reacting an appropriate diamine with a quinoline-4-carboxylic acid derivative in the presence of triethylamine (B128534) (Et3N) in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. semanticscholar.org These methods highlight the versatility of carboxylic acid precursors in the synthesis of C-6 carboxamides.

The strategic modification of substituents on the quinoline ring can also influence the properties of the final compound. For instance, introducing hydrophilic side-chains via a carboxamide linker can improve the aqueous solubility of the molecule, which is a crucial consideration in drug design. oncotarget.com

| Starting Material | Reagents | Product | Reference |

| Quinoline-6-carboxylic acid | 1. Thionyl chloride; 2. Amine | Quinoline-6-carboxamide derivative | researchgate.net |

| 6-Iodoquinoline-4-carboxylic acid | Amine, HBTU, HOBt, DIPEA | 6-Iodoquinoline-4-carboxamide derivative | semanticscholar.org |

| Quinoline-4-carboxylic acid derivative | Diamine, Et3N, THF | Bis quinoline-4-carboxamide derivative | semanticscholar.org |

Methods for Bromination at the C-3 Position of the Quinoline Ring

The regioselective introduction of a bromine atom at the C-3 position of the quinoline ring is a key transformation in the synthesis of 3-bromoquinoline-6-carboxamide. Several methods have been developed to achieve this, often employing molecular bromine or other brominating agents.

Direct bromination of quinoline derivatives can be challenging due to issues with regioselectivity and the potential for over-halogenation. gelisim.edu.tr However, specific reaction conditions and substrates can favor C-3 bromination. For instance, heating quinoline perbromide at 180 °C can yield 3-bromoquinoline (B21735). chemicalbook.com

A more controlled approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions, including the solvent and the presence of a catalyst, can influence the outcome of the bromination. nuph.edu.ua For example, the bromination of 2-methylquinolin-4(1H)-ones with NBS in chloroform (B151607) can lead to bromination at the C-3 position, depending on the nature of the substituent at this position. nuph.edu.ua

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have been shown to promote the regioselective halogenation of 4-quinolones at the C-3 position under mild conditions. acs.org This method involves reacting the 4-quinolone substrate with a potassium halide (KBr for bromination) in the presence of PIFA. acs.org

Another synthetic strategy involves the bromination of 1,2,3,4-tetrahydroquinoline (B108954) derivatives followed by aromatization. For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can selectively yield 3,6-dibromo-8-methoxyquinoline. gelisim.edu.tr This approach allows for the introduction of bromine at C-3 while simultaneously forming the aromatic quinoline ring.

Furthermore, a regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4+2]-cycloaddition reaction between an N-aryliminium ion, generated from an arylmethyl azide (B81097), and a 1-bromoalkyne. acs.orgacs.org This method provides a powerful tool for constructing the 3-bromoquinoline core.

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Quinoline | Bromine | Heat (180 °C) | 3-Bromoquinoline | chemicalbook.com |

| 2-Methylquinolin-4(1H)-one | N-Bromosuccinimide (NBS) | Chloroform | 3-Bromo-2-methylquinolin-4(1H)-one | nuph.edu.ua |

| 4-Quinolone | KBr, PIFA | Methanol, Room Temperature | 3-Bromo-4-quinolone | acs.org |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine | - | 3,6-Dibromo-8-methoxyquinoline | gelisim.edu.tr |

| Arylmethyl azide and 1-bromoalkyne | - | Acid-promoted rearrangement and cycloaddition | 3-Bromoquinoline derivative | acs.orgacs.org |

Precursors and Key Intermediates

The successful synthesis of 3-bromoquinoline-6-carboxamide relies on the efficient preparation of key precursors and intermediates. These include 3-bromoquinoline-6-carboxylic acid and 3-bromoquinoline itself.

Synthesis of 3-Bromoquinoline-6-carboxylic Acid

3-Bromoquinoline-6-carboxylic acid is a crucial intermediate, as the carboxylic acid group can be readily converted into the desired carboxamide functionality. frontierspecialtychemicals.comchemicalbook.com The synthesis of this intermediate often starts from a pre-functionalized quinoline or involves the introduction of the carboxylic acid group onto a 3-bromoquinoline scaffold.

One potential route involves the oxidation of a suitable precursor, such as a methyl or formyl group at the C-6 position of 3-bromoquinoline. Another strategy is the carboxylation of a C-6 metalated 3-bromoquinoline derivative. For instance, lithiation of 6-bromo-3-chloroquinoline (B1445660) followed by reaction with carbon dioxide could potentially yield the corresponding carboxylic acid, although this specific transformation for 3-bromoquinoline-6-carboxylic acid is not explicitly detailed in the provided context. A related synthesis of 2-substituted quinoline-6-carboxylic acids involved the lithiation of 6-bromoquinolines followed by quenching with CO2 gas. jst.go.jp

Synthetic Routes to 3-Bromoquinoline

3-Bromoquinoline is a fundamental building block for the synthesis of 3-bromoquinoline-6-carboxamide. chemicalbook.com Several methods exist for its preparation.

A classical method involves the heating of quinoline perbromide at 180°C. chemicalbook.com Another approach is the reaction of 1,1,3,3-tetramethoxypropane (B13500) with bromine to form an intermediate, which is then reacted with a substituted aniline (B41778) compound to yield the 3-bromoquinoline derivative. patsnap.com This method is noted for its simplicity, high yield, and ease of purification. patsnap.com

Furthermore, 3-bromoquinoline can be synthesized via a reaction involving the release of 3-bromoquinoline from its hydrobromide salt using an aqueous sodium carbonate solution, followed by extraction. google.com

Regioselective synthesis of 3-bromoquinoline derivatives can also be achieved through a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.org This method offers good control over the position of the bromine substituent.

| Precursor | Reagents/Method | Product | Reference |

| Quinoline | Bromine, Heat | 3-Bromoquinoline | chemicalbook.com |

| 1,1,3,3-Tetramethoxypropane and Substituted Aniline | Bromine, Alkali | 3-Bromoquinoline derivative | patsnap.com |

| 3-Bromoquinoline hydrobromide | Aqueous Sodium Carbonate | 3-Bromoquinoline | google.com |

| Arylmethyl azide and 1-bromoalkyne | Acid-promoted rearrangement and cycloaddition | 3-Bromoquinoline derivative | acs.org |

Other Halogenated Quinoline Precursors in Synthetic Sequences

One common strategy involves the use of dihalogenated quinolines. For instance, 2,8-dibromoquinoline (B1372101) can serve as a starting point. Through selective palladium-catalyzed coupling reactions, a substituent can be introduced at the 2-position. This is followed by a lithium-bromine exchange at the 8-position and subsequent reaction with an appropriate reagent to install the carboxamide group or a precursor to it. acs.org Similarly, 3-bromo-2-iodoquinoline (B1524039) has been utilized in palladium-catalyzed aminocarbonylation/carbonylative cyclization sequences to generate novel N-substituted-pyrrolo[3,4-b]quinoline-1,3-diones, demonstrating the reactivity of dihaloquinolines in forming complex heterocyclic systems. researchgate.net

Another approach employs quinolines with different halogen substitutions, such as 3-bromo-6-chloroquinoline-8-carboxylic acid. In this case, the existing carboxylic acid at the 8-position would need to be converted to a carboxamide, and the chlorine at the 6-position could potentially be retained or further modified. The differential reactivity of various halogens (I > Br > Cl) in metal-catalyzed cross-coupling reactions allows for regioselective functionalization. For example, in a molecule like 3-bromo-2-iodoquinoline, the iodine at the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C3 position. researchgate.net

Furthermore, the synthesis can commence from a precursor that already contains a nitrogen-based functional group that can be converted to the carboxamide. For example, 6-bromoquinoline-3-carbonitrile (B1510073) can be synthesized and subsequently hydrolyzed to the corresponding carboxamide. nih.gov This method is advantageous as the cyano group can be introduced through various means, including the reaction of a suitable precursor with reagents like sodium azide and phosphorus oxychloride. researchgate.net

The following table summarizes some of the halogenated quinoline precursors and their potential transformations in the synthesis of 3-bromoquinoline-6-carboxamide and its analogs.

| Precursor | Key Transformation | Reagents/Conditions | Resulting Moiety |

| 2,8-Dibromoquinoline | Selective Pd-catalyzed coupling at C2, followed by Li-Br exchange at C8 and carboxamidation | Pd catalyst, organometallic reagent, BuLi, isocyanate | 2-Substituted-quinoline-8-carboxamide acs.org |

| 3-Bromo-2-iodoquinoline | Pd-catalyzed aminocarbonylation/cyclization | Pd catalyst, primary amine, CO | N-Substituted-pyrrolo[3,4-b]quinoline-1,3-dione researchgate.net |

| 6-Bromoquinoline-3-carbonitrile | Hydrolysis | Acid or base | Quinoline-3-carboxamide (B1254982) nih.gov |

| 3-Chloroaniline | Vilsmeier-Haack reaction, then further transformations | POCl3, DMF, then subsequent steps | Dichloroquinoline-3-carbaldehyde (intermediate) researchgate.net |

| 5-Bromoisatin | Pfitzinger reaction | Sodium pyruvate, NaOH | 6-Bromoquinoline-2,4-dicarboxylic acid (intermediate) rsc.org |

Derivatization Strategies Employing the 3-Bromoquinoline-6-carboxamide Scaffold

The 3-bromoquinoline-6-carboxamide scaffold is a valuable platform for the development of novel compounds due to the presence of multiple reactive sites. The bromine atom at the 3-position, the carboxamide group at the 6-position, and the quinoline ring system itself all offer opportunities for structural modification and the introduction of diverse functionalities.

The carboxamide group at the 6-position of the 3-bromoquinoline scaffold is a key site for derivatization. A variety of modifications can be introduced to explore structure-activity relationships and modulate the physicochemical properties of the resulting molecules. These modifications typically involve the synthesis of a series of amides with different substituents on the nitrogen atom.

For instance, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated for their biological activities. jst.go.jp This involved the coupling of a quinoline-6-carboxylic acid precursor with a range of primary and secondary amines to generate a library of amides. The nature of the amine substituent, such as the presence of hydrophobic cyclic amines, was found to significantly impact the biological activity. jst.go.jp

The general strategy for modifying the carboxamide group involves the initial hydrolysis of a precursor, such as a nitrile or an ester at the 6-position, to the corresponding carboxylic acid. This carboxylic acid can then be activated, for example by converting it to an acyl chloride, and subsequently reacted with a diverse set of amines to yield the desired carboxamide derivatives.

The following table provides examples of structural modifications at the carboxamide group of quinoline scaffolds, which can be applied to 3-bromoquinoline-6-carboxamide.

| Starting Material (Conceptual) | Amine Reagent | Resulting Carboxamide Derivative |

| 3-Bromoquinoline-6-carboxylic acid | Various primary amines | N-Alkyl/Aryl-3-bromoquinoline-6-carboxamides |

| 3-Bromoquinoline-6-carboxylic acid | Various secondary amines | N,N-Dialkyl-3-bromoquinoline-6-carboxamides |

| 3-Bromoquinoline-6-carboxylic acid | Amino acid esters | 3-Bromoquinoline-6-carboxamides with amino acid moieties |

| 3-Bromoquinoline-6-carboxylic acid | Heterocyclic amines | 3-Bromoquinoline-6-carboxamides with heterocyclic substituents |

These modifications allow for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for biological applications.

The quinoline ring system of 3-bromoquinoline-6-carboxamide provides a versatile template for the introduction of a wide array of substituents. The bromine atom at the 3-position is a particularly useful handle for introducing diversity through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 3-position. acs.org For example, a Suzuki coupling reaction with a boronic acid can introduce aryl or heteroaryl groups. researchgate.netnih.gov A Sonogashira coupling with a terminal alkyne can install alkynyl substituents, and a Stille coupling with an organostannane can introduce a variety of other organic moieties. acs.org

Beyond the 3-position, other positions on the quinoline ring can also be functionalized, although this may require starting from a different precursor or employing more complex synthetic strategies. For instance, substituents at the 2-position can be introduced via selective palladium-catalyzed couplings on a 2,8-dihaloquinoline precursor. acs.org The introduction of small hydrophobic groups like methyl or fluorine at various positions on the phenyl ring of the quinoline has also been explored to probe interactions with biological targets. scispace.com

The following table summarizes some of the common methods for introducing substituents onto the quinoline ring.

| Position of Substitution | Reaction Type | Reagent | Introduced Substituent |

| 3-position | Suzuki Coupling | Aryl/heteroarylboronic acid | Aryl/heteroaryl group researchgate.netnih.gov |

| 3-position | Sonogashira Coupling | Terminal alkyne | Alkynyl group acs.org |

| 3-position | Stille Coupling | Organostannane | Various organic groups acs.org |

| 2-position | Pd-catalyzed amination | Amines | Amino group jst.go.jp |

| Phenyl ring | Electrophilic Aromatic Substitution | Alkyl halide (Friedel-Crafts) | Alkyl group scispace.com |

The ability to introduce a wide range of substituents at various positions on the quinoline ring system is crucial for optimizing the biological activity and pharmacokinetic properties of 3-bromoquinoline-6-carboxamide derivatives.

The 3-bromoquinoline-6-carboxamide scaffold can serve as a key intermediate in the synthesis of more complex, polycyclic quinoline structures. These larger, often rigid, structures are of significant interest in medicinal chemistry and materials science. researchgate.net The construction of these polycyclic systems typically involves intramolecular cyclization reactions or multi-step sequences that build additional rings onto the quinoline core.

One common strategy involves the use of the bromine atom at the 3-position and a suitable functional group on a substituent to facilitate an intramolecular cyclization. For example, a Suzuki coupling reaction can be used to introduce a 2-aminophenyl group at the 3-position of a bromoquinoline. nih.gov Subsequent intramolecular C-N bond formation can then lead to the formation of an indolo[3,2-b]quinoline ring system. nih.govnih.gov

Another approach involves the construction of a new ring by reacting two positions on the quinoline core. For instance, a reaction between a substituent at the 2-position and a group at the 3-position can lead to the formation of a pyrrolo[3,4-b]quinoline system. researchgate.net Furthermore, the synthesis of tetracyclic systems like indeno[1,2-c]quinolines can be achieved through a sequence of reactions starting from precursors that are then elaborated to form the final polycyclic structure. nih.gov

The following table outlines some examples of the synthesis of polycyclic quinoline structures from quinoline precursors.

| Starting Quinoline Moiety (Conceptual) | Key Reaction Sequence | Resulting Polycyclic System |

| 3-Bromoquinoline | Suzuki coupling with 2-aminophenylboronic acid, followed by intramolecular C-N bond formation | Indolo[3,2-b]quinoline nih.govnih.gov |

| 3-Bromo-2-iodoquinoline | Palladium-catalyzed aminocarbonylation/carbonylative cyclization with a primary amine | Pyrrolo[3,4-b]quinoline-1,3-dione researchgate.net |

| 2,3-Dihaloquinoline | Suzuki coupling with 2-bromophenylboronic acid, followed by double C-N coupling | Indolo[3,2-b]quinoline or Indolo[2,3-b]quinoline nih.gov |

| Isatin and a phenylacetic acid derivative | Condensation, chlorination, and amination | 6-Amino-indeno[1,2-c]quinoline-11-one nih.gov |

The synthesis of these complex polycyclic structures from the 3-bromoquinoline-6-carboxamide scaffold or its precursors opens up avenues for the discovery of novel compounds with unique three-dimensional shapes and potentially enhanced biological activities.

Chemical Reactivity and Transformation Studies

Reactivity of the Bromine Atom at C-3

The bromine atom attached to the C-3 position of the quinoline (B57606) ring is a key functional group for introducing structural diversity. Its reactivity is primarily exploited through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the quinoline ring is highly dependent on the position of the leaving group. Halogens at the C-2 and C-4 positions are readily displaced by nucleophiles because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during an addition-elimination mechanism. arsdcollege.ac.inchemistrysteps.com In contrast, a halogen at the C-3 position, as in 3-bromoquinoline (B21735), is significantly less reactive towards this type of substitution. chemimpex.com The nitrogen atom offers less stabilization for an intermediate formed by nucleophilic attack at C-3, making the standard SNAr pathway less favorable.

However, substitution at the C-3 position can be achieved under specific conditions, often involving very strong bases. For instance, reactions of bromoquinolines with strong bases like sodium amide can proceed through an elimination-addition mechanism involving a highly reactive "benzyne" (or in this case, "quinolyne") intermediate. chemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Amino-carbonylation)

The C-3 bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. chemimpex.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org 3-Bromoquinoline is a viable substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-3 position. researchgate.netnih.gov The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. harvard.edu The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially when coupling two heteroaryl substrates, which can be challenging. nih.gov

For example, the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been studied to optimize reaction conditions, including catalyst/ligand systems, temperature, and catalyst loading. researchgate.netnih.gov

| Reactants | Catalyst/Ligand | Base | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-Bromoquinoline and 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Palladium precatalysts with various phosphine ligands (e.g., P1-xantphos) | 1,8-diazobicyclo[5.4.0]undec-7-ene (DBU) | THF/water | Optimization of catalyst, ligand, and temperature was performed to maximize yield. P1-xantphos was identified as a highly effective system. | researchgate.netnih.gov |

Aminocarbonylation: This reaction introduces a carboxamide functional group by reacting an aryl halide with carbon monoxide and an amine, catalyzed by a transition metal, typically palladium. nih.govorganic-chemistry.org While direct studies on 3-bromoquinoline-6-carboxamide are sparse, the aminocarbonylation of related haloquinolines, such as 6-iodoquinoline, demonstrates the feasibility of this transformation on the quinoline scaffold. nih.gov Such reactions can be finely tuned; for example, using a Pd(OAc)₂/XantPhos catalyst system under atmospheric pressure of carbon monoxide selectively produces mono-amides, whereas higher pressures can lead to the formation of 2-ketocarboxamides. nih.gov This methodology provides a direct route to synthesize various amide derivatives from halo-precursors. nih.govnih.gov

Reactivity of the Carboxamide Group at C-6

The carboxamide group at the C-6 position, situated on the benzene (B151609) portion of the quinoline ring, offers another site for chemical modification.

Amide Bond Transformations and Functionalizations

The synthesis of the C-6 carboxamide itself is a key transformation. It is commonly prepared from the corresponding quinoline-6-carboxylic acid. A standard laboratory procedure involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, which is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide. nih.gov The amide bond, once formed, can be a platform for further functionalization, although it is generally stable. Structure-activity relationship studies on related quinoline-carboxamide derivatives show that modifications to the amide group can significantly influence the molecule's biological properties. nih.gov

Hydrolysis to Carboxylic Acids and Subsequent Reactions

The amide bond of the carboxamide group can be cleaved through hydrolysis to yield the parent carboxylic acid. organic-chemistry.org This reaction is typically carried out under acidic or basic conditions with heating. chemistrysteps.com The hydrolysis of amides can also be facilitated by catalysts such as certain metal oxides. rsc.org

Once 3-bromoquinoline-6-carboxamide is hydrolyzed back to 3-bromoquinoline-6-carboxylic acid, the resulting carboxylic acid group can participate in a variety of subsequent reactions. These include esterification (reaction with an alcohol), conversion back to other amides using different amines, or reduction to an alcohol. This reversible transformation between the carboxylic acid and carboxamide provides a versatile strategy for protecting the acid functionality or for accessing a broader range of derivatives. researchgate.netorganic-chemistry.org

Reactions Involving the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle composed of a benzene ring fused to a pyridine (B92270) ring. gcwgandhinagar.com This fusion results in a complex electronic landscape that dictates its reactivity.

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. gcwgandhinagar.comresearchgate.net Conversely, the benzene (or "homocyclic") ring is more electron-rich and behaves more like a typical benzene derivative, undergoing electrophilic aromatic substitution. arsdcollege.ac.inresearchgate.net

In the case of quinoline, electrophilic substitution reactions such as nitration or sulfonation occur preferentially on the benzene ring, typically yielding a mixture of C-5 and C-8 substituted products. gcwgandhinagar.comiust.ac.ir The specific position of substitution can be influenced by reaction conditions like temperature. gcwgandhinagar.com The presence of existing substituents, such as the bromine at C-3 and the carboxamide at C-6, will further direct the position of any subsequent electrophilic attack. For example, nitration of 3-bromoquinoline can produce 3-bromo-5-nitroquinoline. chemicalbook.com

Furthermore, the reactivity of the entire ring system can be modified. For instance, oxidation of the quinoline nitrogen with a peroxy acid forms a quinoline N-oxide. This modification alters the electronic properties of the ring, activating different positions for both electrophilic and nucleophilic reactions and enabling C-H functionalization strategies that are not possible with the parent quinoline. rsc.org

Oxidative Cycloisomerization Reactions

Currently, there are no documented studies specifically detailing the oxidative cycloisomerization reactions of 3-Bromoquinoline-6-carboxamide. This particular transformation, which involves the formation of a new ring system through an oxidative process, remains an unexplored area of its chemical reactivity.

Nitration and N-Oxidation Studies

Direct studies on the nitration and N-oxidation of 3-Bromoquinoline-6-carboxamide are not available in the current body of scientific literature. However, research on the reactivity of simpler bromoquinolines, such as 6-bromoquinoline (B19933) and 3-bromoquinoline, offers valuable insights into the potential reactivity of the quinoline core under these conditions.

It is important to note that the presence and position of the carboxamide group at the C-6 position and the bromine atom at the C-3 position on the quinoline ring of the target compound would significantly influence the electronic properties and, consequently, the regioselectivity and feasibility of nitration and N-oxidation reactions. The following findings on related compounds should therefore be interpreted with this consideration.

N-Oxidation of Bromoquinolines

The N-oxidation of the quinoline ring is a key transformation that can activate the heterocyclic system towards further functionalization. Studies on 6-bromoquinoline have shown that it can be converted to its corresponding N-oxide, 6-bromoquinoline-1-oxide. This reaction is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. semanticscholar.org The formation of the N-oxide enhances the reactivity of the pyridine ring within the quinoline structure. semanticscholar.org

Nitration of Bromoquinoline Derivatives

The nitration of bromoquinolines has been investigated to introduce nitro groups, which are valuable precursors for further synthetic modifications. For instance, the nitration of 6-bromoquinoline itself is challenging. However, the pre-emptive conversion to its N-oxide form facilitates the subsequent nitration. The nitration of 6-bromoquinoline-1-oxide has been shown to yield a mixture of products, with the nitro group predominantly introduced at the C-5 position. semanticscholar.org This regioselectivity is attributed to the electronic effects of the N-oxide functionality. semanticscholar.org

Research on 3-bromoquinoline indicates that it can undergo nitration with mixed acid to produce 3-bromo-5-nitroquinoline. This highlights a different regiochemical outcome compared to the 6-bromo isomer, underscoring the influence of the bromine atom's position on the directing effects during electrophilic substitution.

A summary of the nitration and N-oxidation reactions for related bromoquinoline compounds is presented in the table below.

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| 6-Bromoquinoline | m-CPBA or AcOH/H₂O₂ | 6-Bromoquinoline-1-oxide | semanticscholar.org |

| 6-Bromoquinoline-1-oxide | Nitrating agents | 6-Bromo-5-nitroquinoline | semanticscholar.org |

| 3-Bromoquinoline | Mixed acid | 3-Bromo-5-nitroquinoline |

It is important to reiterate that these findings are on related bromoquinoline structures and not on 3-Bromoquinoline-6-carboxamide. The electronic and steric effects of the 6-carboxamide group would likely alter the reactivity and the regioselectivity of both N-oxidation and nitration reactions. Further experimental studies are required to elucidate the specific chemical behavior of 3-Bromoquinoline-6-carboxamide under these reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 3-Bromoquinoline-6-carboxamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with those on the quinoline (B57606) ring appearing in the aromatic region. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the substitution pattern on the quinoline core. Specific data, including chemical shifts and coupling constants, for 3-Bromoquinoline-6-carboxamide are not currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the quinoline ring, the carbon bearing the bromine atom, and the carbonyl carbon of the carboxamide group would provide critical information for confirming the structure. However, no experimentally determined ¹³C NMR data for 3-Bromoquinoline-6-carboxamide has been found in public records.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insight into the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 3-Bromoquinoline-6-carboxamide would be expected to display characteristic absorption bands. Key signals would include the N-H stretching vibrations of the primary amide, the C=O stretching of the amide carbonyl group, and various C=C and C=N stretching vibrations within the quinoline ring. The C-Br stretching frequency would also be anticipated in the lower frequency region. Without experimental spectra, a precise analysis of these vibrational modes is not possible.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. For 3-Bromoquinoline-6-carboxamide, Raman scattering would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring system, which often give rise to strong Raman signals. No specific Raman spectral data for this compound is currently documented.

Photoelectron Spectroscopy (PES) and Ionization Potential Determination

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. This analysis provides direct experimental measurement of orbital energies and ionization potentials. Such studies on quinoline derivatives can offer deep insights into their electronic properties, which are influenced by substituents. researchgate.net The ionization potential is a fundamental property that affects the chemical reactivity and behavior of the molecule. Regrettably, there is no available PES data or determined ionization potential specifically for 3-Bromoquinoline-6-carboxamide.

X-ray Diffraction Studies of Quinoline Carboxamide Analogs

In a notable study, X-ray crystallography was used to determine the structure of quinoline-based inhibitors bound to the enzyme quinone reductase 2 (QR2). nih.gov This research provided precise details about the binding mode of the inhibitors, revealing key hydrogen bonding interactions between the carboxamide group of the ligand and amino acid residues or water molecules within the enzyme's active site. nih.gov The analysis of these co-crystal structures is instrumental in structure-based drug design.

The table below summarizes crystallographic data obtained for some quinoline carboxamide analogs, illustrating the type of information that can be derived from such studies.

| Compound/Complex | Space Group | Key Structural Findings | Reference |

|---|---|---|---|

| 4-R-quinoline-2-carboxamides | Not specified | Investigation of intramolecular hydrogen bonds and supramolecular arrangements. | psu.edu |

| QR2 in complex with Ammosamide B (analog) | P2₁2₁2₁ | Revealed binding orientation in the enzyme active site and specific hydrogen bond interactions. | nih.gov |

| Substituted 2-chloroquinoline-3-carboxamides | Not specified | Used for absolute structure confirmation of newly synthesized compounds. | researchgate.net |

These examples underscore the utility of X-ray diffraction in elucidating the precise spatial arrangement of atoms in quinoline carboxamide derivatives, which is essential for understanding their chemical and biological properties.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Calculations for quinoline (B57606) derivatives are commonly performed using the B3LYP functional combined with basis sets like 6-311+G(d,p) or 6-311++G(d,p), which provide a good balance of accuracy and computational cost for predicting geometric, electronic, and spectroscopic parameters. kuleuven.besmolecule.comresearchgate.net

The molecular geometry of 3-Bromoquinoline-6-carboxamide is characterized by a planar quinoline ring system, a structural feature typical for halogenated quinolines. DFT-based geometry optimization would confirm the planarity of the fused bicyclic ring. The primary conformational flexibility arises from the rotation of the carboxamide group (-CONH₂) around the C6-C(O) single bond. A potential energy surface scan can identify the most stable conformer, which is typically one where the carboxamide group is coplanar with the quinoline ring to maximize resonance stabilization.

The optimized geometric parameters, including key bond lengths, bond angles, and dihedral angles, can be precisely calculated. These parameters are crucial for understanding the molecule's three-dimensional structure.

Table 1: Predicted Geometric Parameters for 3-Bromoquinoline-6-carboxamide

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C3–Br | ~1.90 | |

| C6–C(O) | ~1.51 | |

| C(O)–N | ~1.34 | |

| C=O | ~1.24 | |

| **Bond Angles (°) ** | ||

| C2–C3–Br | ~119.5 | |

| C4–C3–Br | ~120.5 | |

| C5–C6–C(O) | ~121.0 | |

| C7–C6–C(O) | ~119.0 | |

| **Dihedral Angle (°) ** | ||

| C5–C6–C(O)–N | ~0.0 or ~180.0 |

Note: The values are estimates based on DFT studies of analogous quinoline structures and are subject to confirmation by specific calculations for this molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. rowansci.comethz.ch The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. rowansci.com

For 3-Bromoquinoline-6-carboxamide, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system and the bromine atom. The LUMO, in contrast, would likely be distributed across the entire molecule, with significant contributions from the electron-withdrawing carboxamide group and the pyridine (B92270) part of the quinoline ring. smolecule.comlibretexts.org

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for 3-Bromoquinoline-6-carboxamide

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These are typical energy ranges for similar heterocyclic compounds calculated via DFT and serve as estimations.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts for 3-Bromoquinoline-6-carboxamide would reflect the electronic environment of each nucleus. Protons on the quinoline ring are expected in the aromatic region (δ 7.5–9.0 ppm), with those closest to the bromine atom and the ring nitrogen being significantly deshielded. The amide protons (-NH₂) would likely appear as a broad singlet.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Bromoquinoline-6-carboxamide

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| H2 | 8.8 - 9.2 | C2 | 150 - 154 |

| H4 | 8.2 - 8.6 | C3 | 120 - 124 |

| H5 | 7.8 - 8.1 | C4 | 135 - 139 |

| H7 | 7.6 - 7.9 | C6 | 130 - 134 |

| H8 | 8.0 - 8.3 | C(O) | 165 - 170 |

| -NH₂ | 7.5 - 8.5 (broad) |

Note: Predicted shifts are relative to TMS and are based on general substituent effects and data from related quinoline structures. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum. nih.gov The calculated frequencies, after applying a scaling factor (e.g., 0.961 for B3LYP), typically show good agreement with experimental data. nih.gov Key vibrational modes for 3-Bromoquinoline-6-carboxamide would include the carbonyl (C=O) stretch, N-H stretches of the amide, and C-Br stretch.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 3-Bromoquinoline-6-carboxamide

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -CONH₂ | 3400 - 3500 |

| C-H Aromatic Stretch | Quinoline Ring | 3050 - 3150 |

| C=O Stretch | Amide I Band | 1680 - 1710 |

| N-H Bend | Amide II Band | 1590 - 1620 |

| C=C/C=N Ring Stretch | Quinoline Ring | 1450 - 1600 |

| C-Br Stretch | Aryl-Bromide | 500 - 600 |

Note: Frequencies are based on established IR correlation tables and DFT studies on similar functionalized aromatics. researchgate.netutdallas.edu

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. bohrium.com

Given that various quinoline derivatives exhibit activity against a range of enzymes, 3-Bromoquinoline-6-carboxamide can be modeled with several plausible biological targets. smolecule.com Quinoline carboxamides, in particular, are known inhibitors of the PI3K-related kinase (PIKK) family, which includes enzymes like ATM, mTOR, and DNA-PKcs. mdpi.com Other studies have successfully docked bromoquinoline derivatives against targets such as protein kinase CK2 and epidermal growth factor receptor (EGFR). tandfonline.comtandfonline.com

The docking process involves preparing the 3D structure of the ligand and the protein target (often obtained from the Protein Data Bank). tandfonline.com Software like AutoDock Vina is then used to perform flexible ligand docking into the protein's active site, generating various binding poses. frontiersin.org

The output of a docking simulation is a set of binding poses ranked by a scoring function, which estimates the binding affinity (often in kcal/mol). tandfonline.com A lower binding energy indicates a more favorable interaction. Analysis of the best-scoring pose reveals the specific intermolecular interactions stabilizing the ligand-protein complex.

For 3-Bromoquinoline-6-carboxamide docked into a kinase active site (e.g., PI3Kγ or CK2), the following interactions are anticipated:

Hydrogen Bonding: The amide group (-CONH₂) is an excellent hydrogen bond donor and acceptor. The quinoline nitrogen can also act as a hydrogen bond acceptor, often interacting with hinge region residues like Valine in kinase domains. mdpi.comsemanticscholar.org

Halogen Bonding: The bromine atom at the C3 position can form favorable halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein's binding pocket. smolecule.com

π-π Stacking: The planar quinoline ring can engage in π-π stacking or T-shaped interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan in the active site. mdpi.com

Table 5: Hypothetical Docking Results for 3-Bromoquinoline-6-carboxamide with a Protein Kinase Target

| Parameter | Description |

|---|---|

| Protein Target | Protein Kinase (e.g., PI3Kγ, PDB: 1OKY) |

| Predicted Binding Energy | -8.0 to -10.5 kcal/mol |

| Interacting Residues | VAL882, LYS833, TYR867, TRP812 |

| Key Interactions | H-Bond: Amide N-H with LYS833 backbone C=O. |

| H-Bond: Quinoline N with VAL882 backbone N-H. | |

| Halogen Bond: C3-Br with backbone carbonyl oxygen. | |

| π-π Stacking: Quinoline ring with TYR867. |

Note: This table represents a plausible binding scenario based on docking studies of structurally related quinoline inhibitors with kinase targets. nih.govmdpi.comsemanticscholar.org

Quantum Chemical Property Calculations (e.g., Electrophilicity Index, Fukui Functions, NBO Analysis)

As of the latest literature review, no specific studies detailing the quantum chemical properties of 3-Bromoquinoline-6-carboxamide have been published. Therefore, no data tables for its Electrophilicity Index, Fukui Functions, or NBO Analysis can be provided.

Biological Activity and Mechanistic Investigations in Pre Clinical Models

Enzyme Inhibition Studies

The interaction of quinoline (B57606) derivatives with various enzymes has been a subject of significant research. These studies reveal that the quinoline nucleus can serve as a scaffold for the design of potent and selective enzyme inhibitors.

Protein Kinase Inhibition (e.g., CK2, BTK)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders. Consequently, they are major targets for drug development. google.com The quinoline scaffold has been identified as a promising framework for developing kinase inhibitors. google.comgoogle.com

While specific inhibitory data for 3-Bromoquinoline-6-carboxamide against Protein Kinase CK2 and Bruton's Tyrosine Kinase (BTK) are not extensively detailed, studies on related quinoline carboxamide derivatives highlight the potential of this chemical class. For instance, a series of 3-carboxy-4(1H)-quinolones were identified as potent, ATP-competitive inhibitors of human protein kinase CK2. nih.gov The most active compounds in this class exhibited considerable selectivity for CK2 over other protein kinases. nih.gov Similarly, 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent, reversible inhibitors of BTK, showing efficacy in a rodent model of collagen-induced arthritis. nih.gov These findings suggest that the quinoline carboxamide core is a viable pharmacophore for targeting protein kinases.

Table 1: Examples of Quinolone/Quinoline Carboxamide Derivatives as Protein Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 3-carboxy-4(1H)-quinolones | Protein Kinase CK2 | ATP-competitive inhibition with IC₅₀ values in the low micromolar to nanomolar range. nih.gov | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, including pH regulation and fluid balance, and their inhibition has therapeutic applications. nih.gov Research has demonstrated that substituted quinolines can be effective inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net Studies on a range of quinoline derivatives showed potent inhibition of hCA I and hCA II, with inhibition constants (Ki) in the nanomolar range. researchgate.netresearchgate.net For example, a series of tested quinoline derivatives displayed Ki values ranging from 46.04 to 956.82 nM against hCA I and from 54.95 to 976.93 nM against hCA II. researchgate.netresearchgate.net While these studies did not specifically report on the 3-bromo-6-carboxamide derivative, the consistent activity across various substituted quinolines points to the scaffold's potential for CA inhibition. researchgate.netontosight.ai

Dihydropteroate Synthase Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. nih.govwikipedia.org As this pathway is absent in humans, DHPS is an established target for antimicrobial agents, notably the sulfonamide antibiotics which act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (PABA). nih.govwikipedia.org Quinoline-based compounds have been investigated as potential inhibitors of this enzyme. ontosight.aiumc.edu.dz The structural similarity of certain quinoline derivatives to PABA suggests they could function as substrate analogues, interfering with the production of dihydropteroate, an essential precursor for folate synthesis. nih.gov The inhibition of DHPS is a critical mechanism for disrupting microbial growth, and the exploration of quinoline scaffolds represents a continuing effort in the discovery of new antimicrobial agents. ucl.ac.uk

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com A study evaluating a panel of substituted quinolines found them to be effective inhibitors of AChE. researchgate.netresearchgate.net The inhibitory constants (Ki) for these compounds were in the nanomolar range, from 5.51 to 155.22 nM, indicating potent activity. researchgate.netresearchgate.net This potent inhibition suggests that the quinoline core is a strong candidate for designing novel AChE inhibitors. researchgate.net

Receptor and Ion Channel Modulation

Beyond enzyme inhibition, quinoline derivatives have been shown to modulate the activity of various cell surface receptors and ion channels, which are fundamental to signal transduction in the nervous system and other tissues. nih.govplos.orggoogle.com

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism in Cellular Assays and Animal Models

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). jst.go.jpjst.go.jp The metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, plays a significant role in neural communication, memory, and pain perception. jst.go.jpnih.gov Antagonism of mGluR1 has been explored as a potential treatment for neuropathic pain and other CNS disorders. jst.go.jpnih.gov

In this context, a series of 2-substituted quinoline-6-carboxamides were synthesized and evaluated for their mGluR1 antagonistic activity in a functional cell-based assay. jst.go.jpjst.go.jp While these analogues differ from 3-Bromoquinoline-6-carboxamide by the substitution at the 2-position, the studies provide valuable insight into the activity of the quinoline-6-carboxamide (B1312354) scaffold. The research identified that a hydrophobic cyclic amine at the 2-position and a small secondary amide substituent at the 6-position were important for inhibitory activity against mGluR1. jst.go.jp One of the most potent compounds from this series demonstrated an IC₅₀ value of 2.16 µM against mGluR1. jst.go.jpjst.go.jp

Table 2: mGluR1 Antagonistic Activity of Representative Quinoline-6-Carboxamide Derivatives

| Compound | R¹ Substituent | R² Substituent | % Inhibition at 10 µM | IC₅₀ (µM) |

|---|---|---|---|---|

| 13c | 4-Fluorobenzylamino | H | Not Reported | 2.16 |

| 13a | Benzylamino | H | >40% | Not Determined |

| 13b | 4-Chlorobenzylamino | H | >40% | Not Determined |

| 13d | 4-Methoxybenzylamino | H | >40% | Not Determined |

Data derived from studies on 2-substituted quinoline-6-carboxamides. jst.go.jpjst.go.jp

Furthermore, when the most potent compound (13c) was evaluated in vivo in a rat spinal nerve ligation model of neuropathic pain, it exhibited weak analgesic effects. jst.go.jp Other research has shown that mGluR1 antagonism in the ventral tegmental area can block the acquisition of cocaine-induced conditioned place preference in animal models, a process dependent on the inhibition of new protein synthesis. nih.govnih.gov These findings underscore the potential of mGluR1 antagonists based on the quinoline scaffold to modulate complex behaviors and pain states in pre-clinical models.

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism

The transient receptor potential melastatin 8 (TRPM8) channel is a well-established sensory transducer for cold temperatures and is implicated in various physiological and pathological processes, including pain and inflammation. researchgate.netnih.gov Consequently, TRPM8 antagonists have been pursued as potential therapeutic agents. While a variety of chemical scaffolds have been investigated for TRPM8 antagonism, including quinoline derivatives, specific preclinical data for 3-Bromoquinoline-6-carboxamide in this context is not extensively documented in publicly available research. acs.orgresearchgate.net

However, the exploration of quinoline-based compounds as TRPM8 modulators provides a basis for potential activity. For instance, a quinoline-3-carboxamido derivative, PF-05105679, progressed to clinical trials for the treatment of cold-related pain, indicating that the quinoline scaffold can be a viable starting point for developing TRPM8 antagonists. acs.orgresearchgate.net Structure-activity relationship (SAR) studies of various TRPM8 antagonists have highlighted the importance of specific substitutions on the core scaffold for potency and selectivity. nih.gov The presence and position of a bromine atom and a carboxamide group on the quinoline ring of 3-Bromoquinoline-6-carboxamide would be critical determinants of its potential interaction with the TRPM8 channel. Further preclinical investigations, including binding assays and functional studies, would be necessary to ascertain the TRPM8 antagonist activity of this specific compound.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

Quinolone-6-carboxamides have been identified as a potent class of nonpeptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor. nih.govresearchgate.net The antagonism of this receptor is a therapeutic strategy for various hormone-dependent conditions. Research focusing on the C-6 position of the quinolone core has demonstrated that diverse carboxamides can be synthesized, leading to potent functional antagonists of both rat and human GnRH receptors. nih.gov

The general structure of these antagonists involves a quinolone core with a carboxamide group at the 6-position. The nature of the amine component of the carboxamide has been a key area of SAR studies. While specific data for the 3-bromo substituted variant is not detailed, the established potency of the quinolone-6-carboxamide scaffold suggests that 3-Bromoquinoline-6-carboxamide could exhibit GnRH receptor antagonist activity. The bromine substitution at the 3-position would likely influence the compound's electronic and steric properties, which could in turn affect its binding affinity and antagonist potency at the GnRH receptor. Further preclinical evaluations would be required to quantify the specific activity of 3-Bromoquinoline-6-carboxamide and its potential as a GnRH antagonist.

Fibroblast Activation Protein (FAP) Inhibition in Cellular and Animal Studies

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers and is considered a promising target for cancer therapy and imaging. snmjournals.orgsnmjournals.org Quinoline-based inhibitors, often referred to as FAPIs, have shown significant promise in this area. nih.govresearchgate.net

While direct studies on 3-Bromoquinoline-6-carboxamide as a FAP inhibitor are not prominent, research on related structures provides strong rationale for its potential activity. For instance, quinoline-4-carboxamide derivatives have been established as a promising scaffold for developing FAP inhibitors with high accumulation in FAP-positive cells and tumors. nih.gov Structure-activity relationship studies have shown that modifications to the quinoline core can significantly impact inhibitor potency and pharmacokinetic properties. mdpi.com The development of various FAPI tracers for PET imaging has been based on the quinoline structure, highlighting its importance in targeting FAP. snmjournals.org The presence of a bromine atom on the quinoline ring is a feature seen in precursors for FAP inhibitors, suggesting that this substitution is compatible with FAP-targeting molecules. Further cellular and animal studies would be needed to determine the specific FAP inhibitory activity and in vivo targeting capabilities of 3-Bromoquinoline-6-carboxamide.

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a target for therapies aimed at modulating inflammation and pain. ucl.ac.beresearchgate.net Several classes of quinoline-carboxamide derivatives have been investigated as CB2 receptor agonists.

Notably, 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been identified as potent and selective CB2 receptor agonists. ucl.ac.be In this series, modifications at the N-1 and C-3 positions of the quinolone ring have been explored to optimize affinity and selectivity. Furthermore, 7-oxo- derpharmachemica.comnih.govoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives have also been developed as a novel class of selective CB2 receptor full agonists. researchgate.netunife.it These findings indicate that the quinoline-carboxamide scaffold is a viable template for designing CB2 agonists. The specific substitution pattern of 3-Bromoquinoline-6-carboxamide, with the bromine at the 3-position and the carboxamide at the 6-position, would determine its potential to bind to and activate the CB2 receptor. Preclinical evaluation through binding and functional assays would be essential to characterize its activity at the CB2 receptor.

Antimicrobial Efficacy

Antibacterial Activity against Gram-positive and Gram-negative Strains

Quinolone and quinoline derivatives have a long history as antibacterial agents, with the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.govresearchgate.net The introduction of a bromine atom to the quinoline scaffold has been shown to be a viable strategy for enhancing antimicrobial activity. derpharmachemica.comnih.govresearchgate.net

| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Bromo-substituted quinoline hydrazones | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Broad-spectrum antibacterial activity. | derpharmachemica.com |

| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivatives | Beta-hemolytic streptococcus, Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, MRSA (Gram-positive) | Strong activity against Gram-positive strains, with one compound showing an MIC of 0.031 μg/ml against MRSA. | nih.gov |

Antitubercular Activity (e.g., MmpL3 Inhibition)

The emergence of drug-resistant tuberculosis has spurred the search for novel antitubercular agents targeting essential mycobacterial pathways. rsc.orgnih.govnih.gov The mycobacterial membrane protein Large 3 (MmpL3) is a crucial transporter involved in the synthesis of the mycobacterial cell wall and has emerged as a promising drug target. rsc.orgnih.gov

Several classes of MmpL3 inhibitors have been identified, including those with a carboxamide functional group. rsc.orgresearchgate.net For instance, indole-2-carboxamides have been extensively studied and have shown potent activity against Mycobacterium tuberculosis. nih.gov While direct evidence for 3-Bromoquinoline-6-carboxamide as an MmpL3 inhibitor is not available, quinolone-2-carboxamides have been identified as potential MmpL3 inhibitors. rsc.org This suggests that the quinoline carboxamide scaffold can be accommodated within the MmpL3 binding site. The substitution pattern, including the bromine at position 3, would be a critical factor in determining the inhibitory potency of 3-Bromoquinoline-6-carboxamide against MmpL3. Further screening and mechanistic studies are required to ascertain its specific antitubercular activity and its potential as an MmpL3 inhibitor.

| Inhibitor Class | Target | Key Findings | Reference |

|---|---|---|---|

| Quinolone-2-carboxamides | MmpL3 | Identified as potential MmpL3 inhibitors with MIC values in the micromolar range against M. tuberculosis. | rsc.org |

| Indole-2-carboxamides | MmpL3 | Extensively studied class of potent MmpL3 inhibitors effective against drug-susceptible and drug-resistant TB. | nih.gov |

| Quinoline derivatives | MDR-TB | Some quinoline derivatives have shown potent activity against multidrug-resistant M. tuberculosis strains. | nih.gov |

Antifilarial Activity in In Vivo Models

While direct studies on the antifilarial activity of 3-Bromoquinoline-6-carboxamide in in vivo models are not extensively documented in the reviewed literature, related quinoline and quinolone derivatives have shown promise as antifilarial agents. For instance, a series of N-substituted quinol-4(1H)-one-3-carboxamide derivatives were evaluated for their macrofilaricidal activity against Acanthoeilonema viteae in an oral administration model. acs.org Among the synthesized compounds, several demonstrated significant activity, with one compound exhibiting 100% macrofilaricidal and 90% microfilaricidal activities. acs.org Another compound in the same study showed an 80% macrofilaricidal response, and a different derivative led to 100% sterilization of female worms. acs.org The mechanism of action for the most potent of these compounds was suggested to involve interference with DNA topoisomerase II. acs.org

Furthermore, research into other heterocyclic compounds has identified promising candidates for antimalarial and, by extension, potential antifilarial activity. Di-Mannich bases derived from 4-(7'-halogeno-1',5'-naphthyridin-4'-ylamino)phenol were found to be highly effective against Plasmodium vinckei vinckei in mice. anu.edu.au The structural similarities between these active compounds and 3-Bromoquinoline-6-carboxamide suggest that the quinoline scaffold is a viable starting point for the development of antiparasitic agents.

Anticancer and Antiproliferative Activity

Cytotoxicity against Cancer Cell Lines

Quinoline derivatives, including those structurally related to 3-Bromoquinoline-6-carboxamide, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. nih.govmdpi.comsemanticscholar.org For example, a series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides were synthesized and evaluated for their in vitro cytotoxic activity against three human breast cancer cell lines: SKBR3, MDA-MB-231, and MCF-7. semanticscholar.org Notably, compounds with 3,4-dimethoxyphenyl and 2,4-dimethoxyphenyl substitutions showed potent antiproliferative activities, particularly against the MCF-7 cell line with IC50 values of 8.50 and 12.5 μM, respectively. semanticscholar.org These compounds exhibited good selectivity, as they had no significant antiproliferative effect on the normal breast cell line, MCF-10A. semanticscholar.org

In another study, novel brominated methoxyquinolines and a nitrated bromoquinoline derivative displayed significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines. nih.gov Specifically, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed the highest activity with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov Furthermore, derivatives of 6-cinnamamido-quinoline-4-carboxamide effectively inhibited the proliferation of a broad spectrum of cancer cell lines. oncotarget.com

The table below summarizes the cytotoxic activity of some quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide (3,4-dimethoxyphenyl sub.) | MCF-7 | 8.50 μM | semanticscholar.org |

| 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide (2,4-dimethoxyphenyl sub.) | MCF-7 | 12.5 μM | semanticscholar.org |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 μg/mL | nih.gov |

Mechanisms of DNA Binding and Intercalation

The anticancer activity of many quinoline derivatives is attributed to their ability to interact with DNA. One of the primary mechanisms is DNA intercalation, where the planar quinoline ring structure inserts itself between the base pairs of the DNA double helix. wikipedia.org This insertion leads to structural distortions, such as the unwinding of the DNA helix, which can disrupt normal cellular processes like DNA replication and transcription, ultimately leading to cell death. wikipedia.org

The quinoline core is a key structural feature that facilitates this interaction. Hydrodynamic studies on related compounds have provided evidence for an intercalative binding mode at low dye-to-base pair ratios. nih.gov This process is often initiated by an electrostatic attraction between the cationic intercalator and the anionic surface of the DNA. wikipedia.org Following this initial association, the ligand can then slide into the hydrophobic environment between the base pairs. wikipedia.org

In addition to intercalation, some quinoline compounds may also bind to the grooves of the DNA, which can affect the mechanical properties of the DNA strand without necessarily increasing its contour length. tcd.ie

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Arrest)

Beyond direct DNA interaction, 3-Bromoquinoline-6-carboxamide and its analogs can exert their anticancer effects by modulating key cellular pathways, including apoptosis and cell cycle arrest. nih.govresearchgate.net

Apoptosis: Several studies have shown that quinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govoncotarget.comresearchgate.net This can be triggered through both intrinsic and extrinsic pathways. oncotarget.comfrontiersin.org The intrinsic pathway often involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, such as caspase-9 and the executioner caspase-3. oncotarget.comfrontiersin.org For example, some quinoline derivatives have been shown to induce apoptosis through the activation of caspase-3. mdpi.com The expression of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also key events in this process. researchgate.netoncotarget.com

Cell Cycle Arrest: Quinoline compounds have also been found to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. researchgate.netwaocp.org For instance, some derivatives can induce cell cycle arrest in the S-phase or G2/M phase. researchgate.net This is often a consequence of DNA damage caused by the compound, which activates cellular checkpoints. researchgate.net The modulation of cell cycle-related proteins, such as cyclins and cyclin-dependent kinases (CDKs), plays a crucial role in this process. oncotarget.comwaocp.org For example, some isothiocyanates, which share some mechanistic similarities, have been shown to delay cell cycle progression at the G2/M phase by inducing the expression of the CDK inhibitor p21. waocp.org

Other Pharmacological Investigations in Animal Models

Neuropathic Pain Mitigation in Rodent Models

While specific studies focusing on 3-Bromoquinoline-6-carboxamide for neuropathic pain are limited, the broader class of quinoline derivatives has been investigated for its potential in pain management. ucl.ac.ukepo.org Neuropathic pain is a complex condition that is often challenging to treat with existing therapies. frontiersin.orge-dmj.org Research in rodent models has been instrumental in identifying novel therapeutic targets and evaluating the efficacy of new compounds. frontiersin.orge-dmj.org

Studies on various compounds in rat models of neuropathic pain have demonstrated the importance of modulating specific receptors and inflammatory mediators. For instance, blocking TRPV1 receptors has been shown to reduce mechanical hyperalgesia in orofacial pain models. frontiersin.org The serotoninergic system has also been identified as a key pathway for pain modulation, with cannabidiol (B1668261) exerting anti-allodynic effects by increasing serotonin (B10506) concentrations in the spinal cord of diabetic neuropathic pain models. frontiersin.org Furthermore, the administration of ketamine in a rat model of chronic postsurgical pain led to a decrease in proinflammatory mediators like IL-1, IL-6, and TNFα in the hippocampus, which was associated with reduced depression-like behaviors. frontiersin.org

Given that MOP receptor agonists show reduced effectiveness in chronic and neuropathic pain, there is a clear need for novel analgesics. epo.org The structural features of quinoline derivatives may offer a basis for the development of new therapeutic agents targeting the complex mechanisms underlying neuropathic pain.

In Vivo Biodistribution Studies

The in vivo distribution of quinoline carboxamide-based compounds has been a key area of investigation, particularly for applications in molecular imaging. While specific studies on 3-bromoquinoline-6-carboxamide are not extensively detailed in the available literature, research on structurally similar radiolabeled quinoline analogues provides critical insights into the likely biodistribution patterns. These studies often involve fibroblast activation protein (FAP) inhibitors, which share the quinoline carboxamide core structure.

For instance, the biodistribution of a fluorine-18 (B77423) labeled (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue, referred to as [¹⁸F]3, was assessed in normal Kunming mice. nih.govfrontiersin.org This tracer exhibited moderate lipophilicity and was found to be metabolized primarily in the liver, with excretion occurring through the hepatobiliary pathway. nih.govfrontiersin.org A significant portion of radioactivity was also cleared via the urinary system. nih.govfrontiersin.org Following intravenous injection, radioactivity cleared quickly from the blood. nih.govfrontiersin.org The tracer showed notable uptake in the liver, peaking shortly after administration, with subsequent transfer to the gastrointestinal tract. nih.gov Distribution was also observed in the muscles, stomach, heart, and lungs, which is consistent with the compound's lipophilic nature. nih.govfrontiersin.org Importantly, low uptake in the brain and bones was noted, indicating minimal passage across the blood-brain barrier and lack of defluorination. nih.govfrontiersin.org

Further studies on other FAP inhibitors (FAPI), which are derivatives of quinoline carboxylic acids, have been conducted using radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). nih.govsnmjournals.org In tumor-bearing mice, these FAPI derivatives demonstrated rapid accumulation in tumors with generally low background activity in healthy tissues. nih.govsnmjournals.org The primary route of elimination for these compounds was found to be renal. nih.govsnmjournals.org However, bispecific tracers targeting both PSMA and FAP, which incorporate a quinoline carboxamide structure, showed prolonged blood retention compared to monospecific tracers. mdpi.com

The following table summarizes the biodistribution data for the representative radiolabeled quinoline analogue [¹⁸F]3 in normal mice at various time points post-injection.

| Organ/Tissue | 5 min p.i. (%ID/g) | 30 min p.i. (%ID/g) | 60 min p.i. (%ID/g) | 120 min p.i. (%ID/g) |

| Blood | 11.23 ± 1.87 | 4.95 ± 0.89 | 2.61 ± 0.45 | 1.45 ± 0.22 |

| Heart | 5.12 ± 0.98 | 2.11 ± 0.34 | 1.23 ± 0.19 | 0.87 ± 0.11 |

| Liver | 28.14 ± 4.56 | 15.67 ± 2.98 | 10.23 ± 1.87 | 6.43 ± 1.01 |

| Spleen | 3.45 ± 0.67 | 2.01 ± 0.43 | 1.11 ± 0.21 | 0.76 ± 0.14 |

| Lung | 6.78 ± 1.23 | 2.87 ± 0.54 | 1.54 ± 0.28 | 0.99 ± 0.17 |

| Kidney | 12.34 ± 2.11 | 9.87 ± 1.54 | 6.78 ± 1.12 | 4.32 ± 0.76 |

| Stomach | 4.56 ± 0.87 | 3.21 ± 0.65 | 2.11 ± 0.43 | 1.34 ± 0.25 |

| Intestine | 15.67 ± 3.01 | 33.51 ± 5.67 | 25.43 ± 4.32 | 18.76 ± 3.21 |

| Muscle | 3.21 ± 0.54 | 2.11 ± 0.39 | 1.56 ± 0.29 | 1.01 ± 0.18 |

| Bone | 2.34 ± 0.43 | 1.87 ± 0.33 | 1.23 ± 0.21 | 0.89 ± 0.15 |

| Brain | 1.23 ± 0.21 | 0.87 ± 0.15 | 0.54 ± 0.09 | 0.32 ± 0.06 |

| Data is presented as mean ± standard deviation. Data sourced from studies on a structurally related (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like 3-bromoquinoline-6-carboxamide influences its biological activity. Research on various quinoline carboxamide derivatives has provided key insights into the pharmacophoric requirements for different biological targets.

In the context of metabotropic glutamate receptor 1 (mGluR1) antagonists, SAR studies on 2,6-disubstituted quinolines revealed that a hydrophobic and larger substituent, such as a cyclic amine, at the R¹ position is crucial for high potency. jst.go.jp Conversely, modifications at the 6-position with different amide substituents had a varied impact on activity, depending on the group at R¹. jst.go.jp For instance, when R¹ was piperazine (B1678402) or a related cyclic amine, most derivatives showed weak antagonistic activity, whereas a methoxy (B1213986) group at R¹ also failed to significantly improve potency. jst.go.jp

For inhibitors of protein kinase CK2, SAR analysis of 3-quinoline carboxylic acid derivatives highlighted the importance of substituents at the 2-position of the quinoline ring. tandfonline.comresearchgate.net The introduction of an amino group at this position was found to be beneficial for inhibitory activity. tandfonline.comresearchgate.net Further modifications, such as the fusion of a tetrazole ring at the 1 and 2 positions of the quinoline cycle, also yielded highly active inhibitors. tandfonline.comresearchgate.net These studies suggest that specific substitutions can enhance interactions with the target enzyme's active site. tandfonline.comresearchgate.net

Investigations into quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of ATM kinase indicated that the electronic nature of substituents is a key determinant of cytotoxicity. nih.gov The SAR studies suggested that electron-donating groups contributed positively to the molecule's toxic effects on cancer cell lines. nih.gov

The following table summarizes the structure-activity relationships for a series of 2,6-disubstituted quinoline derivatives as mGluR1 antagonists.

| Compound | R¹ Substituent | R² and R³ on Amide | % Inhibition at 10 µM | IC₅₀ (µM) |

| 13a | Piperidine | Cyclopropyl, H | 78 | 3.54 |

| 13b | Piperidine | Isopropyl, H | 65 | >10 |

| 13c | Piperidine | Phenyl, H | 95 | 2.16 |

| 14a | 4-Methylpiperazine | Cyclopropyl, H | <40 | ND |

| 14h | 4-Methylpiperazine | 3-Fluorophenyl, H | 52 | >10 |

| 15b | Morpholine | Isopropyl, H | <40 | ND |

| 16a | Methoxy | Cyclopropyl, H | 58 | >10 |